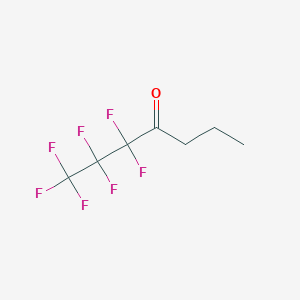
1,1,1,2,2,3,3-Heptafluoroheptan-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,1,2,2,3,3-Heptafluoroheptan-4-one is a fluorinated organic compound with the molecular formula C7H5F7O. It is characterized by the presence of seven fluorine atoms attached to a heptane backbone, with a ketone functional group at the fourth carbon position. This compound is known for its unique chemical properties, which make it useful in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,1,1,2,2,3,3-Heptafluoroheptan-4-one can be synthesized through several methods. One common approach involves the fluorination of heptan-4-one using fluorinating agents such as sulfur tetrafluoride or cobalt trifluoride. The reaction typically occurs under controlled conditions, including low temperatures and inert atmospheres, to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale fluorination processes. These processes utilize specialized equipment to handle the highly reactive fluorinating agents and ensure the safety of the operation. The resulting product is then purified through distillation or other separation techniques to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
1,1,1,2,2,3,3-Heptafluoroheptan-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group, resulting in the formation of heptafluoroheptanol.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide, typically used under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions to prevent side reactions.
Substitution: Nucleophiles such as amines or thiols can be used to replace fluorine atoms, often under basic conditions to facilitate the reaction.
Major Products Formed
Oxidation: Heptafluoroheptanoic acid or other oxidized derivatives.
Reduction: Heptafluoroheptanol.
Substitution: Various substituted heptafluoroheptan-4-one derivatives, depending on the nucleophile used.
Applications De Recherche Scientifique
1,1,1,2,2,3,3-Heptafluoroheptan-4-one has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to introduce fluorine atoms into molecules, enhancing their stability and reactivity.
Biology: Employed in studies involving fluorinated compounds to investigate their biological activity and potential therapeutic applications.
Medicine: Explored for its potential use in drug development, particularly in designing fluorinated pharmaceuticals with improved pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals, including fluorinated solvents and intermediates for various industrial processes.
Mécanisme D'action
The mechanism of action of 1,1,1,2,2,3,3-Heptafluoroheptan-4-one involves its interaction with molecular targets through its fluorinated structure. The presence of multiple fluorine atoms enhances the compound’s lipophilicity and stability, allowing it to interact with hydrophobic regions of biological molecules. This interaction can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1,2,2,3,3,4-Heptafluorocyclopentane: A fluorinated cyclopentane derivative with similar fluorine content but different structural properties.
1,1,1,2,2,3,3-Heptafluoro-3-methoxypropane: Another fluorinated compound with a methoxy group, used in similar applications but with distinct chemical behavior.
1,1,1,2,2,3,3,4,4-Nonafluorononane: A longer-chain fluorinated alkane with additional fluorine atoms, offering different physical and chemical properties.
Uniqueness
1,1,1,2,2,3,3-Heptafluoroheptan-4-one is unique due to its specific combination of a heptane backbone with a ketone functional group and seven fluorine atoms. This structure imparts distinct chemical reactivity and stability, making it valuable in applications requiring highly fluorinated compounds with specific functional groups.
Propriétés
Numéro CAS |
425-22-9 |
|---|---|
Formule moléculaire |
C7H7F7O |
Poids moléculaire |
240.12 g/mol |
Nom IUPAC |
1,1,1,2,2,3,3-heptafluoroheptan-4-one |
InChI |
InChI=1S/C7H7F7O/c1-2-3-4(15)5(8,9)6(10,11)7(12,13)14/h2-3H2,1H3 |
Clé InChI |
UFFMDNJCTCOCIX-UHFFFAOYSA-N |
SMILES canonique |
CCCC(=O)C(C(C(F)(F)F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















